Patent-Corroborated Chemical Identity Provides Defined IP and Synthetic Provenance vs. Unreferenced Screening Library Analogs
This compound is explicitly listed as Reference Example 629 in U.S. Patent US10202379, a patent family claiming substituted indole derivatives as antiviral agents. The majority of structurally similar indole-1-acetamides available from commercial screening libraries lack any patent or primary-literature provenance, making independent replication and IP-freedom-to-operate assessment difficult. Procurement of a patent-referenced compound reduces the risk of acquiring a substance with no disclosed synthetic history or biological annotation .
| Evidence Dimension | Patent provenance and synthetic disclosure |
|---|---|
| Target Compound Data | Designated Reference Example 629 in US10202379; CAS 1370243-61-0; synthetic route disclosed in the patent specification |
| Comparator Or Baseline | N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (ChemDiv catalog compound, no identified patent assignment) |
| Quantified Difference | Qualitative: target compound is IP-referenced; fluoro analog is a screening-library entry without patent anchor |
| Conditions | Patent and chemical database cross-referencing |
Why This Matters
For organizations requiring freedom-to-operate clearance or reproducible synthetic access, a patent-referenced compound offers a defined legal and procedural starting point that un-referenced catalog analogs cannot provide.
